molecular formula C21H17BrN4O4 B6555488 2-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 1040673-72-0

2-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B6555488
CAS No.: 1040673-72-0
M. Wt: 469.3 g/mol
InChI Key: AOYGDLOETCPPEE-UHFFFAOYSA-N
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Description

The compound 2-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one features a 2,3-dihydropyridazin-3-one core substituted at position 6 with a 3,4-dimethoxyphenyl group and at position 2 with a 3-(2-bromophenyl)-1,2,4-oxadiazol-5-ylmethyl moiety. Key structural attributes include:

  • Dihydropyridazinone core: Known for pharmacological relevance due to hydrogen-bonding capacity and planar geometry.
  • Ortho-bromophenyl-substituted oxadiazole: The 1,2,4-oxadiazole ring enhances metabolic stability, while the 2-bromophenyl group introduces steric and electronic effects distinct from para-substituted analogs.

Properties

IUPAC Name

2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O4/c1-28-17-9-7-13(11-18(17)29-2)16-8-10-20(27)26(24-16)12-19-23-21(25-30-19)14-5-3-4-6-15(14)22/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYGDLOETCPPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C22H19BrN4O2C_{22}H_{19}BrN_{4}O_{2}. The structure features a dihydropyridazinone core linked to a bromophenyl oxadiazole moiety, which is significant for its biological interactions.

Property Value
Molecular Weight445.32 g/mol
CAS Number1358304-85-4
IUPAC NameThis compound
SolubilitySoluble in DMSO

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxadiazole and dihydropyridazinone structures facilitate binding through hydrogen bonding and hydrophobic interactions. Such interactions can modulate enzyme activity or receptor function, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds with similar oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains . The presence of the bromophenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. For example, studies involving different cell lines (e.g., L929 fibroblasts) revealed that certain derivatives did not exhibit significant cytotoxic effects at low concentrations but showed increased viability at moderate doses . A summary of cytotoxicity findings is presented in Table 1.

Compound Concentration (µM) Cell Viability (%)
Compound A10092
Compound B20068
Compound C50114

Anticancer Potential

The anticancer properties of similar compounds have been investigated extensively. For instance, derivatives containing oxadiazole moieties have demonstrated activity against various cancer cell lines with IC50 values ranging from 27.3 µM to over 100 µM for different formulations . This suggests potential for further development in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy : A study compared the antimicrobial efficacy of various oxadiazole derivatives against resistant strains of Staphylococcus aureus. The results indicated that the synthesized compounds exhibited superior activity compared to traditional antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : In vitro studies on L929 cells showed that while some derivatives increased cell viability at specific concentrations, others induced cytotoxic effects at higher doses. This highlights the importance of dose optimization in therapeutic applications .

Comparison with Similar Compounds

Core Heterocyclic Structures

The target compound’s dihydropyridazinone core distinguishes it from analogs with alternative heterocycles (Table 1):

  • Pyrimidine-2,4,6-tri-one (): Exhibits a fused tri-oxo pyrimidine system, offering distinct hydrogen-bonding patterns.
  • Triazinoindole-pyrazole (): Combines a triazine and indole scaffold, enabling diverse electronic interactions.
  • Tetrahydroimidazo[1,2-a]pyridine (): Features a bicyclic system with ester substituents, influencing solubility.
  • Pyrazolone (): A smaller five-membered ring with keto-enol tautomerism, altering reactivity.
  • Pyridinone-oxadiazole (): Shares the oxadiazole moiety but pairs it with a pyridinone core instead of dihydropyridazinone.

Table 1. Core Structure Comparison

Compound (Source) Core Structure Key Features Reference
Target Compound 2,3-Dihydropyridazin-3-one Planar, hydrogen-bonding acceptor N/A
Pyrimidine-2,4,6-tri-one Fused tri-oxo system
Triazinoindole-pyrazole Extended π-system with indole
Pyrazolone Five-membered keto-enol tautomer
Pyridinone-oxadiazole Oxadiazole linked to pyridinone

Substituent Variations

Bromophenyl Groups:
  • Target Compound : 2-Bromophenyl (ortho-substitution) on oxadiazole introduces steric hindrance and electronic effects distinct from para-substituted analogs.
  • : All feature 4-bromophenyl (para-substitution), which enhances symmetry and may improve crystallinity .
Methoxyphenyl Groups:
  • : 2,5-Dimethoxyphenyl on pyrimidine-tri-one alters electronic distribution .
  • : 4-Methoxyphenyl in acetamide derivatives modifies solubility .

Table 2. Substituent Comparison

Compound (Source) Bromophenyl Position Methoxyphenyl Group Additional Substituents Reference
Target Compound 2-Bromo (ortho) 3,4-Dimethoxy None N/A
4-Bromo (para) 2,5-Dimethoxy Methyl groups on pyrimidine
4-Bromo (para) None Cyano, indole
4-Bromo (para) 4-Methoxy Fluoro, acetamide

Analytical and Spectroscopic Data

  • : Reports 1H/13C NMR (DMSO-d6), IR (KBr), and HRMS (550.0816 [M+H]+) for imidazo-pyridine .
  • : LC/MS data (1.43 min retention time, m/z 301–305) confirms pyrazolone synthesis .
  • : Lists synonyms and registry numbers for oxadiazole derivatives, aiding structural cross-referencing .

Table 3. Analytical Data Comparison

Compound (Source) Key Analytical Data Reference
Target Compound Not available in evidence N/A
HRMS: 550.0816 [M+H]+
LC/MS: m/z 301–305 [M+H]+

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